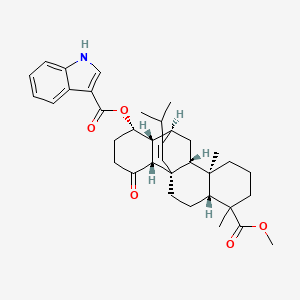

AChE-IN-43

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H45NO5 |

|---|---|

Molecular Weight |

571.7 g/mol |

IUPAC Name |

[(1S,4R,9R,10R,12R,13R,14S,18R)-5-methoxycarbonyl-5,9-dimethyl-17-oxo-20-propan-2-yl-14-pentacyclo[10.6.2.01,10.04,9.013,18]icos-19-enyl] 1H-indole-3-carboxylate |

InChI |

InChI=1S/C36H45NO5/c1-20(2)23-18-36-16-13-28-34(3,14-8-15-35(28,4)33(40)41-5)29(36)17-22(23)30-27(12-11-26(38)31(30)36)42-32(39)24-19-37-25-10-7-6-9-21(24)25/h6-7,9-10,18-20,22,27-31,37H,8,11-17H2,1-5H3/t22-,27-,28+,29+,30-,31+,34-,35?,36-/m0/s1 |

InChI Key |

WENJLUUTXAGDLO-AVUFLZLNSA-N |

Isomeric SMILES |

CC(C)C1=C[C@@]23CC[C@@H]4[C@@]([C@H]2C[C@@H]1[C@@H]5[C@H]3C(=O)CC[C@@H]5OC(=O)C6=CNC7=CC=CC=C76)(CCCC4(C)C(=O)OC)C |

Canonical SMILES |

CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)CCC5OC(=O)C6=CNC7=CC=CC=C76)(CCCC4(C)C(=O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Non-Catalytic Functions of Acetylcholinesterase in the Pathogenesis of TDP-43 Proteinopathies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAR DNA-binding protein 43 (TDP-43) proteinopathies, including amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD), are characterized by the mislocalization and aggregation of TDP-43, leading to neuronal death and progressive neurodegeneration. While acetylcholinesterase (AChE) is primarily known for its catalytic role in terminating cholinergic neurotransmission, a growing body of evidence highlights its non-catalytic functions in neurite outgrowth, cell adhesion, and apoptosis. This technical guide explores the hypothesis that dysregulation of these non-catalytic AChE functions contributes significantly to the pathogenesis of TDP-43 proteinopathies. We will delve into the molecular signaling pathways, present quantitative data from relevant experimental models, and provide detailed protocols for key investigative techniques.

Introduction: Beyond Acetylcholine Hydrolysis

Acetylcholinesterase (AChE) is a multifaceted protein with roles extending beyond its enzymatic function.[1][2] These "non-classical" or non-catalytic functions are involved in critical cellular processes such as neurite outgrowth, cell adhesion, and the regulation of apoptosis.[1][3][4] These processes are profoundly disrupted in TDP-43 proteinopathies, which are defined by the pathological aggregation of TDP-43 in the cytoplasm of neurons and glia.

A crucial link between TDP-43 and AChE has been established in studies showing that TDP-43 regulates AChE expression. Loss of TDP-43 function leads to decreased AChE expression, and overexpression of AChE can rescue some motor defects in a zebrafish model of TDP-43 proteinopathy. This guide focuses on the downstream consequences of this dysregulation, specifically how the non-catalytic functions of AChE may be implicated in the neuronal damage characteristic of these diseases.

Non-Catalytic AChE Signaling Pathways in Neurodegeneration

Two primary non-catalytic signaling pathways of AChE are particularly relevant to the pathology observed in TDP-43 proteinopathies: cell adhesion/neurite outgrowth and apoptosis.

AChE-Mediated Cell Adhesion and Neurite Outgrowth

AChE can promote neurite outgrowth and cell adhesion through its interaction with extracellular matrix proteins, most notably laminin-1. This interaction is mediated by the peripheral anionic site (PAS) of AChE. The binding of AChE to laminin can trigger intracellular signaling cascades that influence cytoskeletal dynamics and promote the extension of neurites.

In the context of TDP-43 proteinopathies, both the loss of TDP-43 function and the overexpression of mutant TDP-43 have been shown to impair neurite outgrowth. Given that TDP-43 depletion reduces AChE levels, it is plausible that the resulting decrease in AChE-laminin interactions contributes to the observed defects in neurite morphology and axonal regeneration.

AChE-Mediated Apoptosis

AChE is also implicated in the regulation of apoptosis. Increased expression of certain AChE splice variants, such as the N-terminally extended synaptic form (N-AChE-S) and the "read-through" variant (AChE-R), can sensitize neurons to apoptotic stimuli. This pro-apoptotic effect can be independent of the enzyme's catalytic activity.

One proposed mechanism involves the cleavage of AChE's C-terminus to produce bioactive peptides, such as T14 and T30. These peptides can interact with the α7 nicotinic acetylcholine receptor (α7-nAChR) and, depending on the cellular context and duration of exposure, trigger either neurotrophic or excitotoxic cascades leading to apoptosis.

TDP-43 proteinopathies are characterized by significant neuronal loss, and studies have shown that overexpression of TDP-43 or its C-terminal fragments can induce apoptosis, as indicated by increased caspase-3 activation and TUNEL-positive cells. It is hypothesized that the cellular stress induced by TDP-43 pathology could lead to an upregulation of pro-apoptotic AChE variants or an increase in the generation of toxic C-terminal peptides, thereby contributing to the observed neurodegeneration.

Quantitative Data from Experimental Models

The following tables summarize quantitative data from studies investigating the effects of TDP-43 manipulation on neurite outgrowth and apoptosis, key pathological features potentially influenced by non-catalytic AChE functions.

Table 1: Effect of TDP-43 on Neurite Outgrowth

| Model System | TDP-43 Manipulation | Parameter Measured | Result | Reference |

| Human Neuroblastoma (SH-SY5Y) | Stable TDP-43 knockdown | Average neurite length | ~50% reduction compared to control | |

| Chick Primary Motor Neurons | Overexpression of WT TDP-43 | Mean total neurite length | Significant reduction at 72h and 96h | |

| Chick Primary Motor Neurons | Overexpression of mutant TDP-43 | Mean total neurite length | Significant reduction at 72h and 96h | |

| Mouse Neuroblastoma (Neuro-2a) | TDP-43 knockdown | Average longest neurite length | Inhibited outgrowth over 48h | |

| PC12 Cells | Inducible expression of mutant TDP-43 | % of cells with long neurites | ~75% reduction compared to GFP control |

Table 2: Effect of TDP-43 on Apoptosis and Cell Viability

| Model System | TDP-43 Manipulation | Assay | Result | Reference |

| Mouse Neuroblastoma (Neuro-2a) | TDP-43 knockdown | Propidium Iodide (PI) Staining | Significant increase in PI-positive cells | |

| Mouse Neuroblastoma (Neuro-2a) | TDP-43 knockdown | Caspase-3/7 Activity | No significant change | |

| Differentiated Neuroblastoma | Expression of TDP-43 C-terminal fragment (TDP-25) | Activated Caspase-3 Staining | ~50% of inclusion-positive cells were also positive | |

| 293A Cells | Overexpression of TDP-43 C-terminal fragments | Western Blot (Cleaved Caspase-3) | Significant increase compared to full-length TDP-43 | |

| Yeast (S. cerevisiae) | Expression of WT or mutant TDP-43 | Annexin V / PI Staining | Increased levels of apoptotic and necrotic cells |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate the non-catalytic functions of AChE and their relevance to TDP-43 proteinopathies.

Co-Immunoprecipitation (Co-IP) for AChE-Laminin Interaction

This protocol is adapted for detecting interactions between a secreted protein (AChE) and an extracellular matrix protein (Laminin) using cell lysates and conditioned media.

-

Materials:

-

Cell culture plates

-

Lysis Buffer (e.g., RIPA or a non-denaturing buffer like 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with protease inhibitors

-

Protein A/G magnetic beads

-

Anti-AChE antibody (for immunoprecipitation)

-

Anti-Laminin antibody (for Western blot detection)

-

PBS, TBS-T buffer

-

SDS-PAGE gels and Western blotting apparatus

-

-

Procedure:

-

Cell Culture and Lysate Preparation: Culture neuronal cells (e.g., SH-SY5Y) to ~90% confluency.

-

Collect the conditioned media (contains secreted AChE) and centrifuge to remove debris. Concentrate if necessary.

-

Wash cells with cold PBS and lyse them on ice with Lysis Buffer to extract membrane-associated and extracellular matrix proteins. Scrape cells and centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant.

-

Pre-clearing: Add Protein A/G beads to the lysate and conditioned media. Incubate with rotation for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary anti-AChE antibody to the pre-cleared samples. Incubate with rotation for 4 hours to overnight at 4°C.

-

Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with cold Lysis Buffer or Wash Buffer.

-

Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-Laminin antibody to detect the co-immunoprecipitated protein.

-

Caspase-3 Colorimetric Assay for Apoptosis Quantification

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, based on the cleavage of a colorimetric substrate.

-

Materials:

-

Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, 2x Reaction Buffer, DTT, and DEVD-pNA substrate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

-

Procedure:

-

Induce Apoptosis: Treat cultured cells (e.g., neuronal cells transfected with TDP-43 constructs) with the desired stimulus. Include a non-induced control group.

-

Cell Lysis: Harvest 2-5 x 10^6 cells by centrifugation. Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, cold tube.

-

Protein Quantification: Determine the protein concentration of each lysate (e.g., using a Bradford assay).

-

Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each sample, adjusting the volume to 50 µL with Cell Lysis Buffer.

-

Prepare the 2x Reaction Buffer by adding DTT to a final concentration of 10 mM.

-

Add 50 µL of the 2x Reaction Buffer with DTT to each well.

-

Add 5 µL of the 4 mM DEVD-pNA substrate to each well. Mix gently.

-

Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Compare the absorbance values of the induced samples to the non-induced control to determine the fold-increase in caspase-3 activity.

-

Quantification of Neurite Outgrowth

This protocol describes a method for quantifying changes in neurite length in cultured neurons using immunofluorescence and image analysis software.

-

Materials:

-

Cultured neurons on coverslips

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji)

-

-

Procedure:

-

Cell Culture and Treatment: Plate neurons and apply experimental conditions (e.g., TDP-43 knockdown or overexpression).

-

Immunofluorescence:

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash 3 times with PBS.

-

Permeabilize with Permeabilization Buffer for 10 minutes.

-

Wash 3 times with PBS.

-

Block with Blocking Buffer for 1 hour.

-

Incubate with primary anti-β-III tubulin antibody overnight at 4°C.

-

Wash 3 times with PBS.

-

Incubate with fluorescent secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

-

Wash 3 times with PBS and mount coverslips on slides.

-

-

Image Acquisition: Capture fluorescent images using a microscope. Ensure consistent settings across all samples.

-

Image Analysis (using ImageJ/Fiji):

-

Open the image of the β-III tubulin channel.

-

Use the "NeuronJ" plugin or manually trace neurites using the "Freehand Line" tool.

-

Measure the length of the longest neurite or the total length of all neurites for each neuron.

-

Analyze a sufficient number of cells per condition (e.g., >50 cells) for statistical significance.

-

Compare the average neurite lengths between experimental groups.

-

-

Conclusion and Future Directions

The non-catalytic functions of AChE in promoting neurite outgrowth and regulating apoptosis present compelling, yet underexplored, mechanisms in the context of TDP-43 proteinopathies. The established role of TDP-43 in regulating AChE expression provides a direct link, suggesting that the neuronal damage in ALS and FTLD may be partially mediated by the loss of these crucial non-cholinergic activities. Future research should focus on directly testing these hypotheses. For instance, investigating whether restoring AChE-laminin signaling or inhibiting the pro-apoptotic α7-nAChR pathway can mitigate TDP-43-induced neurotoxicity would be critical next steps. Such studies could unveil novel therapeutic targets aimed at preserving neuronal integrity and function in these devastating neurodegenerative diseases.

References

- 1. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuromuscular Junction Impairment in Amyotrophic Lateral Sclerosis: Reassessing the Role of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Involvement in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transactive response DNA-binding protein 43 (TDP-43) proteinopathies, including Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Lobar Degeneration with TDP-43 inclusions (FTLD-TDP), are devastating neurodegenerative disorders with complex and poorly understood pathogenic mechanisms. A growing body of evidence points to significant, albeit variable, dysfunction of the cholinergic system in these diseases. This disruption contributes to both motor and cognitive symptoms, presenting a potential therapeutic target. This technical guide provides an in-depth overview of the methodologies used to investigate cholinergic dysfunction in the context of TDP-43 pathology. It offers detailed experimental protocols for assessing cholinergic markers, evaluating motor and cognitive deficits in animal models, and analyzing the integrity of the neuromuscular junction. Furthermore, this guide summarizes key quantitative findings from preclinical and clinical studies and presents signaling pathways implicated in TDP-43-mediated cholinergic neurodegeneration.

Introduction: The Cholinergic System and TDP-43 Proteinopathies

The cholinergic system, with its widespread projections from the basal forebrain to the cerebral cortex and hippocampus, and from spinal motor neurons to skeletal muscles, is crucial for a range of physiological functions including learning, memory, attention, and motor control. The hallmark of TDP-43 proteinopathies is the mislocalization of the nuclear protein TDP-43 to the cytoplasm, where it forms insoluble aggregates.[1][2] This process is believed to trigger a cascade of neurotoxic events, including disruptions in RNA metabolism, axonal transport, and mitochondrial function, ultimately leading to neuronal death.[3][4][5]

In the context of TDP-43 related diseases, cholinergic dysfunction manifests differently. In FTLD-TDP, while the cholinergic system is generally considered more resilient compared to its extensive degeneration in Alzheimer's disease, subtle deficits are observed. In contrast, ALS is characterized by profound cholinergic disruption, primarily at the neuromuscular junction (NMJ), which is a critical early event in the disease cascade. This guide will delve into the experimental approaches required to dissect these complex interactions.

Investigating Cholinergic System Integrity: Key Experimental Approaches

A multi-faceted approach is necessary to comprehensively evaluate the impact of TDP-43 pathology on the cholinergic system. This involves biochemical assays to measure enzymatic activity, histological techniques to visualize neuronal and synaptic integrity, and behavioral paradigms to assess functional outcomes.

Assessment of Cholinergic Markers

2.1.1. Choline Acetyltransferase (ChAT) Activity Assay

ChAT is the enzyme responsible for the synthesis of acetylcholine and its activity is a reliable indicator of the functional state of cholinergic neurons.

Table 1: Quantitative Analysis of Choline Acetyltransferase (ChAT) in TDP-43 Models

| Model System | Brain/Spinal Cord Region | Method | % Reduction vs. Control | Reference |

| hSOD1G93A Mouse | Spinal Cord Motor Neurons | Immunohistochemistry | Significant reduction before motor neuron loss | |

| HB9:Cre–Tardbplx/− Mouse | Spinal Cord Motor Neurons | Immunoblotting | Reduced levels | |

| iPSC-derived Motor Neurons (TARDBP mutations) | - | Immunofluorescence | High differentiation efficiency into CHAT+ neurons | |

| TDP-43 Knockdown Zebrafish | Whole Embryo | Ellman Assay | ~20% reduction in AChE activity |

Experimental Protocol: Choline Acetyltransferase (ChAT) Activity Assay (Radiometric)

This protocol is adapted from Fonnum's method for measuring ChAT activity in brain tissue homogenates.

Materials:

-

Brain or spinal cord tissue

-

Homogenization buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4, containing 0.5% Triton X-100 and protease inhibitors)

-

[14C]-Acetyl-Coenzyme A

-

Choline chloride

-

Scintillation fluid and vials

-

Phosphotransacetylase (as a control)

Procedure:

-

Dissect and weigh the tissue of interest on ice.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant for the assay.

-

Prepare a reaction mixture containing the tissue supernatant, [14C]-Acetyl-CoA, and choline chloride.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an ice-cold stop buffer (e.g., 50 mM sodium phosphate buffer, pH 5.8).

-

Extract the radiolabeled acetylcholine using a scintillation fluid-based extraction method.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate ChAT activity as nanomoles of acetylcholine synthesized per milligram of protein per hour.

2.1.2. Acetylcholinesterase (AChE) Staining

AChE is the enzyme that degrades acetylcholine in the synaptic cleft. Its visualization is critical for assessing the integrity of cholinergic synapses, particularly at the neuromuscular junction.

Experimental Protocol: Acetylcholinesterase (AChE) Staining in Muscle Tissue

This protocol is based on the Karnovsky and Roots method for histochemical localization of AChE.

Materials:

-

Fresh frozen muscle tissue sections (10-30 µm)

-

Incubation medium:

-

Acetylthiocholine iodide (substrate)

-

Sodium citrate

-

Copper sulfate

-

Potassium ferricyanide

-

-

0.1 M phosphate buffer (pH 6.0)

Procedure:

-

Cut fresh frozen muscle tissue sections using a cryostat and mount them on glass slides.

-

Air-dry the sections for 30-60 minutes at room temperature.

-

Prepare the incubation medium immediately before use.

-

Incubate the slides in the incubation medium at 37°C for 15-60 minutes, or until the desired staining intensity is achieved.

-

Rinse the slides in distilled water.

-

Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with a mounting medium.

-

AChE activity will appear as a brown precipitate at the sites of enzyme activity (i.e., the motor endplates).

Analysis of Neuromuscular Junction (NMJ) Morphology

The NMJ is a primary site of pathology in ALS. Detailed morphological analysis can reveal denervation, axonal sprouting, and changes in the postsynaptic apparatus.

Experimental Protocol: Immunohistochemistry for NMJ Morphology

Materials:

-

Muscle tissue (e.g., gastrocnemius, tibialis anterior)

-

Primary antibodies:

-

Anti-neurofilament (for axons)

-

Anti-synaptophysin or anti-SV2 (for presynaptic terminals)

-

-

α-Bungarotoxin conjugated to a fluorophore (e.g., Alexa Fluor 594) to label acetylcholine receptors (AChRs)

-

Fluorescently labeled secondary antibodies

-

Mounting medium with DAPI

Procedure:

-

Dissect the muscle and fix it in 4% paraformaldehyde.

-

Tease the muscle into small bundles of fibers.

-

Permeabilize the muscle fibers with Triton X-100.

-

Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS).

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Incubate with fluorescently labeled α-bungarotoxin to stain AChRs.

-

Wash and mount the muscle fibers on a slide with an anti-fade mounting medium.

-

Visualize the NMJs using a confocal microscope.

-

Analyze NMJ morphology, including endplate area, fragmentation, and innervation status (fully innervated, partially denervated, or fully denervated).

Table 2: Quantitative Analysis of Neuromuscular Junction (NMJ) Integrity in TDP-43 Models

| Model System | Muscle | Parameter Measured | Finding | Reference |

| TDP-43A315T Mice | Tibialis Anterior | NMJ Occupancy | Progressive denervation from 60 days of age | |

| TDP-43 Knockdown Zebrafish | Trunk Musculature | Orphaned pre- and postsynaptic markers | Increased number of orphaned markers | |

| Sporadic ALS Patients | Muscle Biopsies | AChE Activity at Endplates | Reduced by an average of 65% |

Functional Assessment of Cholinergic Dysfunction

Behavioral tests in animal models are essential for understanding the functional consequences of cholinergic deficits.

Motor Function Assessment

3.1.1. Rotarod Test

This test assesses motor coordination and balance.

Experimental Protocol: Accelerating Rotarod Test

Materials:

-

Rotarod apparatus for mice

Procedure:

-

Acclimatize the mice to the testing room for at least 30 minutes.

-

Place the mouse on the rotating rod at a low, constant speed (e.g., 4 rpm).

-

Once the mouse is stable, start the acceleration protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall for each mouse.

-

Perform multiple trials per mouse with an inter-trial interval of at least 15 minutes.

-

Average the latency to fall across trials for each animal.

Table 3: Motor Performance in TDP-43 Mouse Models (Rotarod Test)

| Mouse Model | Age | Latency to Fall (seconds) - TDP-43 | Latency to Fall (seconds) - Wild-Type | Reference |

| Tardbp+/Q101X (female) | Not specified | ~125 | ~125 | |

| 6-month-old D2KO | 6 months | ~50-150 (declining over 5 days) | ~100-250 (improving over 5 days) | |

| GRIN Lens Implant Model | Pre- and Post-surgery | Normalized latency shows learning effect in all groups | No significant difference between groups |

3.1.2. Grip Strength Test

This test measures forelimb and/or hindlimb muscle strength.

Experimental Protocol: Grip Strength Test

Materials:

-

Grip strength meter with a grid or bar

Procedure:

-

Hold the mouse by the base of its tail and allow it to grasp the grid with its forepaws.

-

Gently pull the mouse horizontally away from the meter until it releases its grip.

-

The meter will record the peak force in grams.

-

Perform multiple trials and average the results.

-

For combined forelimb and hindlimb strength, allow the mouse to grasp the grid with all four paws.

Table 4: Grip Strength in TDP-43 Mouse Models

| Mouse Model | Age | Grip Strength (grams) - TDP-43 | Grip Strength (grams) - Wild-Type | Reference |

| Tardbp+/Q101X (female) | Not specified | ~100 | ~100 | |

| Aged C57BL/6J (24-26 months) | 24-26 months | Mean varies by method (e.g., ~60-120g) | N/A (age-related decline study) |

Cognitive Function Assessment

3.2.1. Morris Water Maze

This test assesses spatial learning and memory, which are hippocampus-dependent and modulated by the cholinergic system.

Experimental Protocol: Morris Water Maze

Materials:

-

Circular pool (1.2-1.5 m in diameter)

-

Submerged platform

-

Non-toxic opaque substance to make the water cloudy (e.g., non-fat milk powder or tempura paint)

-

Video tracking system

Procedure:

-

Acquisition Phase:

-

Place the mouse in the pool at one of four starting positions.

-

Allow the mouse to swim and find the hidden platform.

-

If the mouse does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Perform multiple trials per day for several consecutive days.

-

Record the escape latency (time to find the platform) and path length.

-

-

Probe Trial:

-

After the acquisition phase, remove the platform from the pool.

-

Allow the mouse to swim freely for a set time (e.g., 60 seconds).

-

Record the time spent in the target quadrant where the platform was previously located.

-

Signaling Pathways and Molecular Mechanisms

The precise molecular mechanisms by which TDP-43 pathology leads to cholinergic dysfunction are still being elucidated. However, several key pathways have been implicated.

Disruption of Axonal Transport

TDP-43 is known to be a component of mRNA transport granules in neurons. Pathogenic mutations in TDP-43 can impair the anterograde axonal transport of these granules, which carry essential mRNAs for proteins involved in synaptic function, including components necessary for acetylcholine synthesis and release. This disruption in local protein synthesis at the axon terminal and NMJ is a critical factor in the dying-back neuropathy observed in ALS.

Mitochondrial Dysfunction

Cytoplasmic TDP-43 aggregates have been shown to interfere with mitochondrial function. This can lead to reduced ATP production, which is essential for neurotransmitter synthesis and release, and increased oxidative stress, which can damage cholinergic neurons and their synapses.

Altered RNA Metabolism of Cholinergic-Related Transcripts

TDP-43 is a critical RNA-binding protein that regulates the splicing, stability, and translation of numerous transcripts. It is plausible that TDP-43 pathology alters the metabolism of mRNAs encoding key cholinergic proteins, such as ChAT, AChE, and acetylcholine receptors. For example, studies in zebrafish have shown that TDP-43 knockdown leads to decreased expression of ache.

Diagrams of Signaling Pathways and Experimental Workflows

Caption: TDP-43 pathology and its impact on cholinergic synapses.

Caption: Experimental workflow for investigating cholinergic dysfunction.

Conclusion and Future Directions

The investigation of cholinergic dysfunction in TDP-43 related diseases is a rapidly evolving field. The methodologies outlined in this guide provide a robust framework for researchers to dissect the complex interplay between TDP-43 pathology and the cholinergic system. While significant progress has been made, several key questions remain. Future research should focus on elucidating the specific RNA targets of TDP-43 that are critical for cholinergic function, developing more sensitive biomarkers for tracking cholinergic degeneration in patients, and testing the therapeutic efficacy of cholinomimetic drugs in preclinical models of TDP-43 proteinopathy. A deeper understanding of these mechanisms will be crucial for the development of targeted therapies aimed at preserving cholinergic function and improving the quality of life for individuals affected by these devastating neurodegenerative diseases.

References

- 1. TDP-43 dysregulation and neuromuscular junction disruption in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Axonal TDP-43 condensates drive neuromuscular junction disruption through inhibition of local synthesis of nuclear encoded mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of TDP-43 Misfolding and Pathology in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

Exploring the Nexus: Acetylcholinesterase Activity and TDP-43 Mislocalization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pathological mislocalization of TAR DNA-binding protein 43 (TDP-43) from the nucleus to the cytoplasm is a hallmark of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). Concurrently, dysregulation of the cholinergic system, in which acetylcholinesterase (AChE) plays a pivotal role, has been implicated in the progression of these disorders. This technical guide delves into the intricate relationship between AChE activity and TDP-43 pathology, summarizing key quantitative findings, providing detailed experimental protocols, and visualizing the proposed molecular interactions and pathways. While a direct, causal link from AChE activity to TDP-43 mislocalization is still an area of active investigation, this document consolidates the current understanding of their interplay, focusing on the regulatory role of TDP-43 on AChE expression and the potential indirect mechanisms by which AChE may influence TDP-43 proteinopathy.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the relationship between TDP-43 and AChE.

| Parameter Measured | Experimental Model | Condition | Result | Reference |

| AChE Activity | Zebrafish (Danio rerio) embryos (48 hpf) | TDP-43 Knockdown (KD) | 19.22% reduction in AChE activity compared to mismatch control (mis-CTRL). (mis-CTRL: 100.1 ± 2.126, n=8; tdp-43 KD: 80.78 ± 3.186, n=6; p < 0.001) | [1] |

| AChE Activity Rescue | Zebrafish (Danio rerio) embryos (48 hpf) | TDP-43 KD + human TDP-43 overexpression | AChE activity restored to levels comparable to control. (127.1 ± 21.82, n=5) | [1] |

| ache mRNA Levels | Zebrafish (Danio rerio) embryos | TDP-43 Knockdown (KD) | Significant decrease in ache transcript levels. | [1][2] |

| TDP-43 Inclusions in Cholinergic Neurons | Human post-mortem brain tissue (Primary Progressive Aphasia with TDP-43 pathology) | Quantitative analysis of Basal Forebrain Cholinergic Neurons (BFCN) | Extremely rare TDP-43 intranuclear inclusions (0.1% of BFCN per section). Sparse preinclusions (1.4% of BFCN) were more frequent. | [3] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the known and hypothesized relationships between TDP-43 and AChE.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of the AChE and TDP-43 link are provided below.

Measurement of Acetylcholinesterase Activity (Ellman's Method)

This spectrophotometric assay is widely used to determine AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to AChE activity.

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)

-

Cell or tissue lysate containing AChE

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Reagents:

-

Phosphate Buffer (pH 8.0): Mix solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until a pH of 8.0 is achieved.

-

DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.

-

ATCI Solution: Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.

-

-

Plate Setup (per well):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL cell/tissue lysate + 10 µL DTNB.

-

Test Sample: Volume of sample containing AChE, phosphate buffer to a final volume of 140 µL + 10 µL DTNB.

-

-

Pre-incubation: Add the buffer, lysate, and DTNB to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

-

Initiate Reaction: Add 10 µL of ATCI solution to each well (except the blank) to start the reaction.

-

Measurement: Immediately begin reading the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

Calculation: Calculate the change in absorbance per minute (ΔA/min). Enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of TNB being 14,150 M⁻¹cm⁻¹.

Immunofluorescence Staining for TDP-43 Localization in Neurons

This protocol allows for the visualization of the subcellular localization of TDP-43.

Materials:

-

Cells grown on coverslips or tissue sections on slides

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization Buffer: 0.2% Triton X-100 in PBS (PBST)

-

Blocking Buffer: 10% Normal Donkey Serum (NDS) in PBST

-

Primary Antibody: Anti-TDP-43 antibody (e.g., rabbit polyclonal)

-

Secondary Antibody: Alexa Fluor-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488)

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting Medium

-

Fluorescence Microscope

Procedure:

-

Fixation: Wash cells/tissue briefly with PBS. Fix with 4% PFA for 15-20 minutes at room temperature.

-

Washing: Wash three times with PBS for 5 minutes each.

-

Permeabilization: Incubate with PBST for 10-15 minutes at room temperature.

-

Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary anti-TDP-43 antibody in Blocking Buffer according to the manufacturer's instructions or pre-determined optimal concentration. Incubate overnight at 4°C.

-

Washing: Wash three times with PBST for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate for 1-2 hours at room temperature, protected from light.

-

Washing: Wash three times with PBST for 5 minutes each, protected from light.

-

Nuclear Staining: Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

-

Final Wash: Wash once with PBS for 5 minutes.

-

Mounting: Mount the coverslip/slide with mounting medium.

-

Imaging: Visualize using a fluorescence or confocal microscope. The nuclear DAPI stain will allow for clear assessment of the nuclear versus cytoplasmic localization of the TDP-43 signal.

Cell Fractionation and Western Blotting for TDP-43

This method is used to separate cellular components and quantify the amount of TDP-43 in the nuclear and cytoplasmic fractions.

Materials:

-

Cultured cells

-

Hypotonic Lysis Buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, with protease inhibitors)

-

Nuclear Extraction Buffer (e.g., 20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% glycerol, with protease inhibitors)

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Centrifuge

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents

-

Primary antibodies: Anti-TDP-43, anti-Histone H3 (nuclear marker), anti-GAPDH or α-tubulin (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in Hypotonic Lysis Buffer and incubate on ice for 15 minutes to allow cells to swell.

-

Lyse the cells by passing them through a narrow-gauge needle several times or by using a Dounce homogenizer.

-

-

Separation of Cytoplasmic and Nuclear Fractions:

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C.

-

The supernatant is the cytoplasmic fraction. Carefully collect and store it.

-

The pellet contains the nuclei.

-

-

Nuclear Protein Extraction:

-

Wash the nuclear pellet with Hypotonic Lysis Buffer.

-

Resuspend the pellet in Nuclear Extraction Buffer and incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C. The supernatant is the nuclear fraction.

-

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA or Bradford assay).

-

Western Blotting:

-

Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate with primary antibodies against TDP-43, Histone H3, and GAPDH/α-tubulin overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

The purity of the fractions is confirmed by the presence of Histone H3 only in the nuclear fraction and GAPDH/α-tubulin primarily in the cytoplasmic fraction. The relative amounts of TDP-43 in each fraction can then be quantified.

-

Discussion and Future Directions

The current body of evidence strongly supports a model where nuclear TDP-43 is a key regulator of AChE expression. Loss of nuclear TDP-43 function, a central event in TDP-43 proteinopathies, leads to a downstream reduction in AChE levels, which in turn can impair the integrity of the neuromuscular junction.

The reverse relationship, where AChE activity directly influences TDP-43 mislocalization, is less clear and likely indirect. Several plausible mechanisms warrant further investigation:

-

Non-Enzymatic Functions of AChE: Beyond its catalytic role, AChE possesses non-enzymatic functions, acting as a scaffold protein that can influence cell adhesion and protein aggregation. It is conceivable that under pathological conditions, AChE could interact with and promote the aggregation of aggregation-prone proteins like TDP-43.

-

Modulation of Cellular Stress: Altered cholinergic signaling can impact cellular homeostasis and induce stress responses, such as oxidative stress and endoplasmic reticulum (ER) stress. These stress conditions are known to promote the formation of stress granules, with which TDP-43 is associated, and can trigger its cytoplasmic mislocalization.

-

Crosstalk with TDP-43 Kinases and Phosphatases: Cholinergic receptor activation can lead to intracellular calcium influx, which in turn can modulate the activity of calcium-dependent enzymes, including the phosphatase calcineurin. Calcineurin has been shown to dephosphorylate TDP-43. Therefore, dysregulated cholinergic signaling could potentially alter the phosphorylation state of TDP-43 by affecting the balance of kinase and phosphatase activities, thereby influencing its localization and aggregation propensity.

References

- 1. TDP-43 Regulation of AChE Expression Can Mediate ALS-Like Phenotype in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TDP-43 Regulation of AChE Expression Can Mediate ALS-Like Phenotype in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TDP-43: The relationship between protein aggregation and neurodegeneration in ALS and FTLD - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Acetylcholinesterase (AChE) as a Therapeutic Target in C9orf72 ALS: A Technical Guide

Affiliation: Google Research

Abstract

Amyotrophic Lateral Sclerosis (ALS) associated with the C9orf72 gene expansion is the most common genetic form of the disease, yet effective therapeutic strategies remain elusive. Pathogenic mechanisms are complex, involving both loss-of-function of the C9orf72 protein and toxic gain-of-function from repeat-containing RNA and dipeptide repeat proteins (DPRs). A key pathological hallmark of C9orf72-ALS is the mislocalization and aggregation of TAR DNA-binding protein 43 (TDP-43). Emerging evidence suggests that dysfunction at the neuromuscular junction (NMJ) is an early event in ALS pathogenesis. Acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine at the NMJ, presents a potential therapeutic target. This technical guide provides a comprehensive overview of preliminary studies and methodologies for investigating AChE in the context of C9orf72-ALS. We detail experimental protocols for utilizing patient-derived induced pluripotent stem cells (iPSCs) to model the disease, summarize the available quantitative data, and present key signaling pathways and experimental workflows.

Introduction: The Rationale for Targeting AChE in C9orf72-ALS

The GGGGCC hexanucleotide repeat expansion in the non-coding region of the C9orf72 gene is the most frequent genetic cause of both ALS and frontotemporal dementia (FTD)[1]. The resulting pathology is characterized by three primary mechanisms: (1) haploinsufficiency due to reduced expression of the C9orf72 protein, (2) toxic gain-of-function from intranuclear RNA foci formed by the repeat transcripts, and (3) production of toxic dipeptide repeat proteins (DPRs) via repeat-associated non-ATG (RAN) translation[2]. These upstream events converge on downstream cellular dysfunctions, including impaired nucleocytoplasmic transport, altered RNA metabolism, and defective autophagy[3][4].

A central pathological feature in the majority of ALS cases, including those with the C9orf72 expansion, is the cytoplasmic aggregation of the RNA-binding protein TDP-43[2]. This mislocalization leads to a loss of its normal nuclear function and a toxic gain-of-function in the cytoplasm.

The neuromuscular junction (NMJ), the synapse between motor neurons and skeletal muscle fibers, is a critical site of pathology in ALS. Dysfunction at the NMJ, including altered acetylcholine receptor (AChR) clustering and impaired synaptic transmission, often precedes motor neuron death, suggesting a "dying-back" pattern of neurodegeneration. Given that cholinergic signaling is fundamental to NMJ function, its components are logical targets for investigation. Acetylcholinesterase (AChE) plays a pivotal role by hydrolyzing acetylcholine, thereby terminating the synaptic signal. Dysregulation of AChE could lead to aberrant neuromuscular transmission and contribute to the pathology.

Recent studies have provided a crucial, albeit indirect, link between key ALS pathology and AChE regulation. Specifically, research in zebrafish models has demonstrated that a loss of TDP-43 function leads to a significant reduction in the expression and activity of AChE, resulting in defective NMJ structure and motor impairments. Since TDP-43 pathology is a cornerstone of C9orf72-ALS, this finding provides a strong rationale for investigating AChE as a downstream therapeutic target.

This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies to explore the role of AChE in C9orf72-ALS.

Pathophysiological Landscape of C9orf72-ALS and AChE

The primary pathogenic mechanisms of the C9orf72 repeat expansion create a complex cellular environment that can indirectly impact cholinergic synapses. While direct quantitative data on AChE levels in C9orf72-ALS models is sparse, a hypothetical signaling pathway can be constructed based on the established role of TDP-43 pathology.

Proposed Signaling Pathway

The following diagram illustrates the proposed pathway from the C9orf72 mutation to potential AChE dysregulation, based on current understanding.

References

- 1. Synaptic proteomics reveal distinct molecular signatures of cognitive change and C9ORF72 repeat expansion in the human ALS cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TDP-43 Regulation of AChE Expression Can Mediate ALS-Like Phenotype in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Reduced C9orf72 expression exacerbates polyGR toxicity in patient iPSC-derived motor neurons and a Type I protein arginine methyltransferase inhibitor reduces that toxicity [frontiersin.org]

- 4. There has been an awakening: Emerging mechanisms of C9orf72 mutations in FTD/ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanisms of TDP-43's Impact on Cholinergic Synapses

Executive Summary

TAR DNA-binding protein 43 (TDP-43) is a critical RNA-binding protein, the pathology of which is a hallmark of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD).[1][2] A growing body of evidence indicates that disruption of cholinergic synapses, particularly the neuromuscular junction (NMJ), is a key and early event in the pathogenesis of these diseases.[1][3] This technical guide provides an in-depth examination of the molecular mechanisms by which TDP-43 dysregulation—through loss-of-function, toxic gain-of-function, and cytoplasmic mislocalization—impairs the structure and function of cholinergic synapses. We synthesize findings from multiple experimental models, present quantitative data on synaptic deficits, detail key experimental protocols, and visualize the complex signaling and logical pathways involved.

Core Mechanisms of TDP-43 at the Cholinergic Synapse

Under physiological conditions, TDP-43 is predominantly nuclear and plays a crucial role in multiple stages of RNA metabolism, including transcription, splicing, transport, and stability.[4] Its function is vital for maintaining the expression of proteins essential for synaptic integrity. In disease states, TDP-43 pathology leads to synaptic dysfunction through several interconnected mechanisms.

Dysregulation of RNA Metabolism for Synaptic Proteins

As an RNA-binding protein, TDP-43 regulates the fate of thousands of RNA targets. Many of these targets encode proteins critical for synaptic structure and function.

-

Presynaptic Components: TDP-43 binds to and regulates the mRNA of proteins involved in synaptic vesicle trafficking and release, such as synapsin and synaptotagmin. Overexpression of TDP-43 can suppress the expression of these proteins, impairing neurotransmitter release. Additionally, TDP-43 dysfunction is linked to altered expression of genes involved in axonal integrity, such as neurofilament light chain (Nefl).

-

Postsynaptic Components: TDP-43 has been shown to regulate the expression of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synaptic cleft. Loss of TDP-43 function leads to decreased AChE expression, which has profound consequences for NMJ stability.

Presynaptic Dysfunction

TDP-43 pathology manifests in significant presynaptic deficits that often precede motor neuron loss and clinical symptoms.

-

Altered Quantal Release: Experimental data on acetylcholine (ACh) release is complex. In a TDP-43Q331K transgenic mouse model, impaired neurotransmission was observed with decreased quantal content and a reduced probability of quantal release. Conversely, a zebrafish model with depleted TDP-43 showed a surprising 3.5-fold increase in the frequency of spontaneous quantal ACh release, suggesting a defect in the regulation of vesicle fusion. This highlights that different TDP-43 alterations can lead to distinct presynaptic phenotypes.

-

Impaired Vesicle Trafficking and Exocytosis: TDP-43 proteinopathy is associated with defective synaptic vesicle trafficking, potentially through its interaction with Ras-GTPases like Rab11. Neuronal models expressing human TDP-43 exhibit impaired spontaneous firing, defective calcium responses, and a significant decrease in synaptic vesicle exocytosis.

-

Mitochondrial Abnormalities: TDP-43 can mislocalize to mitochondria, binding to mitochondria-transcribed mRNAs and impairing respiratory complex I. This leads to mitochondrial dysfunction, reduced ATP synthesis, and increased oxidative stress—all of which critically compromise the high energy demands of the presynaptic terminal.

Postsynaptic and NMJ Structural Defects

TDP-43 dysregulation contributes to the physical disassembly of the neuromuscular junction.

-

Regulation of Acetylcholinesterase (AChE): A key mechanism involves TDP-43's role in maintaining AChE levels. In zebrafish, knockdown of TDP-43 causes a significant decrease in ache expression and activity. Since AChE is critical for NMJ stability, its reduction leads to fragmentation of acetylcholine receptor (AChR) clusters and disassembly of the NMJ. Overexpressing human AChE can partially rescue these NMJ deficits, confirming the importance of this pathway.

-

NMJ Denervation: Loss of TDP-43 function leads to an increase in "orphaned" presynaptic (SV2) and postsynaptic (α-bungarotoxin-labeled AChR) markers, indicating a breakdown in the connection between nerve and muscle. Furthermore, TDP-43 aggregation specifically within skeletal muscle is sufficient to drive NMJ denervation and subsequent motor neuron loss, supporting a "dying-back" hypothesis.

Quantitative Data on TDP-43-Mediated Synaptic Dysfunction

The following tables summarize key quantitative findings from various experimental models.

Table 1: Effects of TDP-43 Loss-of-Function on Cholinergic Synapses

| Model System | TDP-43 Manipulation | Parameter Measured | Result | Reference |

|---|---|---|---|---|

| Zebrafish (Danio rerio) | tdp-43 Morpholino Knockdown | AChE Activity | ~20% decrease compared to control (80.78 ± 3.186 vs. 100.1 ± 2.126) | |

| Zebrafish (Danio rerio) | tdp-43 Morpholino Knockdown | Orphaned Postsynaptic AChR Clusters | ~108% increase compared to control (33 ± 4.88 vs. 15.82 ± 3.786) | |

| Zebrafish (Danio rerio) | tdp-43 Morpholino Knockdown | Orphaned Presynaptic SV2 Puncta | ~52% increase compared to control (47.67 ± 4.206 vs. 31.41 ± 4.311) | |

| Zebrafish (Danio rerio) | tdp-43 Morpholino Knockdown | achRα Transcript Levels (denervation marker) | ~80% increase compared to control (180.4 ± 24.64 vs. 100) |

| Zebrafish (Danio rerio) | tardbp & tardbpl depletion | Frequency of Spontaneous Quantal ACh Release | 3.5-fold increase compared to wild-type | |

Table 2: Effects of TDP-43 Gain-of-Function/Mislocalization on Cholinergic Synapses

| Model System | TDP-43 Manipulation | Parameter Measured | Result | Reference |

|---|---|---|---|---|

| Mouse (Mus musculus) | TDP-43Q331K Transgenic | Quantal Content & Release Probability | Significant decrease at 3 months, preceding motor deficits |

| Mouse (Mus musculus) | Inducible, muscle-specific hTDP-43 | NMJ Innervation | ~43% decrease in innervated NMJs after 6 weeks (52 ± 10.2% vs. 90.8 ± 3.4% in control) | |

Key Experimental Protocols

Understanding the methodologies used to generate these findings is crucial for their interpretation and for designing future studies.

Zebrafish Models for TDP-43 Loss-of-Function

-

Objective: To study the effects of reduced TDP-43 on motor function and NMJ integrity.

-

Methodology:

-

Animal Model: Zebrafish (Danio rerio) embryos are used due to their rapid, external development and optical transparency.

-

Gene Knockdown: An antisense morpholino oligonucleotide targeting the start codon of the zebrafish tdp-43 orthologue is microinjected into embryos at the 1-2 cell stage to block translation and induce a loss-of-function phenotype. A control morpholino with a mismatch sequence (mis-CTRL) is used as a negative control.

-

NMJ Visualization: At 48 hours post-fertilization (hpf), embryos are fixed and stained. Whole-mount immunohistochemistry is performed using an anti-SV2 antibody to label presynaptic terminals and fluorescently-conjugated α-bungarotoxin (αBTX) to label postsynaptic acetylcholine receptor (AChR) clusters.

-

Image Analysis: Confocal microscopy is used to capture Z-stack images of the NMJs. Image analysis software (e.g., Imaris) is used to quantify the number of co-localized (functional) and non-co-localized ("orphaned") presynaptic and postsynaptic puncta.

-

Acetylcholinesterase (AChE) Activity Assay

-

Objective: To quantify the enzymatic activity of AChE in response to TDP-43 manipulation.

-

Methodology (Ellman Assay):

-

Sample Preparation: Total protein is extracted from a pool of 48 hpf zebrafish embryos by homogenization in a suitable lysis buffer.

-

Spectrophotometric Measurement: The assay is performed in a 96-well plate. The protein extract is mixed with a reaction buffer containing acetylthiocholine iodide (a substrate for AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Principle: AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate), whose absorbance can be measured spectrophotometrically at 412 nm. The rate of color change is directly proportional to the AChE activity in the sample.

-

Electrophysiology for Quantal Release Analysis

-

Objective: To measure spontaneous neurotransmitter release at the NMJ.

-

Methodology:

-

Preparation: Larval zebrafish (2 days post-fertilization) are paralyzed with μ-conotoxin to block muscle action potentials and secured in a recording chamber.

-

Recording: Whole-cell voltage-clamp recordings are made from fast-twitch muscle fibers using a patch-clamp amplifier. The muscle cell is held at a negative potential (e.g., -70 mV).

-

Data Acquisition: Spontaneous miniature end-plate currents (mEPCs), each corresponding to the release of a single quantum (vesicle) of acetylcholine, are recorded over several minutes.

-

Analysis: The frequency (events per second) and amplitude of the mEPCs are analyzed to determine the rate and size of quantal release.

-

Visualization of Pathways and Workflows

Diagram 1: TDP-43's Dual Role at the Cholinergic Synapse

Caption: Physiological vs. Pathological roles of TDP-43 in maintaining cholinergic synapse integrity.

Diagram 2: TDP-43 Regulation of AChE and NMJ Stability

Caption: Signaling cascade from TDP-43 loss to NMJ disassembly via AChE dysregulation.

Diagram 3: Experimental Workflow for NMJ Analysis in Zebrafish

Caption: Workflow for assessing NMJ structural defects following TDP-43 knockdown in zebrafish.

Conclusion and Future Directions for Drug Development

The evidence strongly implicates TDP-43-mediated dysfunction of cholinergic synapses as a central and early event in ALS pathogenesis. The mechanisms are multifaceted, involving disruption of RNA processing for key synaptic proteins, impaired presynaptic vesicle dynamics, mitochondrial failure, and destabilization of the postsynaptic apparatus via pathways like AChE regulation.

For drug development professionals, these findings present several therapeutic avenues:

-

Restoring TDP-43 Function: Strategies aimed at preventing TDP-43 mislocalization or enhancing its normal nuclear functions could preserve the expression of critical synaptic proteins.

-

Targeting Downstream Effectors: The partial rescue of NMJ defects by AChE overexpression suggests that targeting downstream consequences, such as modulating acetylcholinesterase activity or enhancing AChR stability, could be a viable strategy to preserve synaptic integrity even in the presence of TDP-43 pathology.

-

Supporting Presynaptic Health: Given the evidence of mitochondrial dysfunction and impaired vesicle release, therapies aimed at boosting mitochondrial bioenergetics or supporting synaptic vesicle cycling at the presynaptic terminal may confer neuroprotection.

Future research should focus on further dissecting the complex effects of TDP-43 on quantal release and identifying the full spectrum of RNA targets at the cholinergic synapse to uncover novel nodes for therapeutic intervention.

References

- 1. TDP-43 dysregulation and neuromuscular junction disruption in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Defects in synaptic transmission at the neuromuscular junction precede motor deficits in a TDP-43Q331K transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Protocol for Measuring Acetylcholinesterase (AChE) Activity in TDP-43 Transgenic Mice

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Transactive response DNA binding protein 43 (TDP-43) proteinopathies are characteristic hallmarks of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). Emerging evidence suggests a functional link between TDP-43 and the cholinergic system, which is crucial for cognitive function and motor control. Specifically, studies have indicated that the loss of TDP-43 function can lead to a reduction in acetylcholinesterase (AChE) expression and activity.[1][2] AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, and its dysregulation is implicated in various neurological disorders. Therefore, the accurate measurement of AChE activity in TDP-43 transgenic mouse models is a critical step in understanding the pathophysiology of these diseases and for the preclinical evaluation of potential therapeutic interventions.

This document provides a detailed protocol for the measurement of AChE activity in brain tissue from TDP-43 transgenic mice using the well-established Ellman's method. This colorimetric assay is a simple, reliable, and widely used technique for quantifying AChE activity.

Principle of the Assay:

The Ellman's assay is a spectrophotometric method that measures the activity of AChE through a two-step reaction. First, AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity in the sample.

Experimental Workflow

Caption: Experimental workflow for measuring AChE activity in TDP-43 transgenic mice.

Detailed Protocol

Materials and Reagents:

-

TDP-43 Transgenic Mice and Wild-Type Littermate Controls

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Lysis Buffer: 0.1 M Phosphate Buffer (pH 8.0) containing 1% Triton X-100 and protease inhibitors

-

BCA Protein Assay Kit

-

Ellman's Reagent (DTNB - 5,5'-dithiobis-(2-nitrobenzoic acid))

-

Acetylthiocholine Iodide (ATCh)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

-

Homogenizer (e.g., Dounce or mechanical)

-

Refrigerated centrifuge

-

Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

1. Sample Preparation:

1.1. Euthanize mice according to approved institutional animal care and use committee (IACUC) protocols.

1.2. Immediately dissect the brain on an ice-cold surface. Isolate the brain regions of interest (e.g., cortex, hippocampus, spinal cord).

1.3. Snap-freeze the dissected tissue in liquid nitrogen and store at -80°C until use.

1.4. On the day of the assay, thaw the tissue on ice.

1.5. Add ice-cold Lysis Buffer to the tissue at a 1:10 (w/v) ratio (e.g., 100 mg of tissue in 1 mL of buffer).

1.6. Homogenize the tissue using a Dounce homogenizer or a mechanical homogenizer until the tissue is completely lysed. Keep the sample on ice throughout this process.

1.7. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

1.8. Carefully collect the supernatant, which contains the protein lysate, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.

1.9. Determine the total protein concentration of the lysate using a BCA protein assay kit, following the manufacturer's instructions. This is crucial for normalizing the AChE activity later.

2. AChE Activity Assay (Ellman's Method):

2.1. Reagent Preparation:

- Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

- DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of Assay Buffer.

- ATCh Solution (75 mM): Dissolve 21.67 mg of acetylthiocholine iodide in 1 mL of deionized water. Prepare this solution fresh on the day of the assay.

2.2. Assay Protocol:

- Set up a 96-well plate. It is recommended to run all samples and controls in triplicate.

- Blank: Add 200 µL of Assay Buffer.

- Control (No Substrate): Add 50 µL of sample lysate and 150 µL of Assay Buffer.

- Sample: Add 50 µL of sample lysate.

- Add 140 µL of Assay Buffer to each sample and control well.

- Add 10 µL of DTNB Solution to each well.

- Incubate the plate at room temperature for 5 minutes.

- Initiate the reaction by adding 10 µL of ATCh Solution to each well.

- Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

3. Data Analysis:

3.1. Calculate the rate of the reaction (ΔAbsorbance/minute) for each well by determining the slope of the linear portion of the absorbance versus time curve.

3.2. Subtract the rate of the non-enzymatic hydrolysis (Control wells) from the rate of the sample wells.

3.3. Calculate the AChE activity using the following formula:

Data Presentation

Summarize the quantitative data in a structured table for easy comparison between TDP-43 transgenic and wild-type mice.

| Group | Brain Region | n | AChE Activity (U/mg protein) | Standard Deviation | p-value |

| Wild-Type | Cortex | 8 | Insert Mean Value | Insert SD Value | rowspan="2" |

| TDP-43 Tg | Cortex | 8 | Insert Mean Value | Insert SD Value | |

| Wild-Type | Hippocampus | 8 | Insert Mean Value | Insert SD Value | rowspan="2" |

| TDP-43 Tg | Hippocampus | 8 | Insert Mean Value | Insert SD Value | |

| Wild-Type | Spinal Cord | 8 | Insert Mean Value | Insert SD Value | rowspan="2" |

| TDP-43 Tg | Spinal Cord | 8 | Insert Mean Value | Insert SD Value |

Signaling Pathway and Logical Relationships

Caption: Proposed pathway linking TDP-43 dysfunction to cholinergic deficits and neurodegeneration.

References

Application Notes and Protocols: Investigating the AChE and TDP-43 Interaction In Vitro Using CRISPR-Cas9

Audience: Researchers, scientists, and drug development professionals.

Introduction

TDP-43 (TAR DNA-binding protein 43) is a critical RNA/DNA-binding protein, and its aggregation is a pathological hallmark in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD).[1][2] Acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission, has also been implicated in the pathology of neurodegeneration. Recent studies suggest a functional link between these two proteins, indicating that TDP-43 may regulate the expression of AChE.[3][4] Understanding the molecular details of the AChE and TDP-43 interaction is crucial for elucidating disease mechanisms and identifying potential therapeutic targets.

The CRISPR-Cas9 system has emerged as a revolutionary tool for genome editing, allowing for precise and efficient modification of genes in various cell types.[5] This technology can be leveraged to create knockout cell lines, introduce specific mutations, or insert affinity tags into endogenous gene loci, making it an ideal platform for studying protein-protein interactions in a native cellular context.

These application notes provide a comprehensive framework and detailed protocols for utilizing CRISPR-Cas9 to investigate the interaction between AChE and TDP-43 in vitro. The workflow encompasses CRISPR-mediated gene editing, co-immunoprecipitation (Co-IP) for interaction analysis, and quantitative assessment of the protein complex.

Experimental Workflow Overview

The overall strategy involves using CRISPR-Cas9 to generate a knockout of the ACHE gene in a suitable human cell line. This allows for a controlled experiment to validate the specificity of the interaction with TDP-43. The interaction is then assessed using co-immunoprecipitation (Co-IP) followed by Western blotting.

Caption: Experimental workflow for studying AChE and TDP-43 interaction.

Detailed Experimental Protocols

Cell Line Selection and Culture

Human embryonic kidney (HEK293T) cells or human neuroblastoma (SH-SY5Y) cells are suitable for these studies due to their ease of transfection and established use in TDP-43 research.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol: CRISPR-Cas9 Mediated Knockout of ACHE

This protocol outlines the generation of an ACHE knockout cell line using CRISPR-Cas9.

A. Guide RNA (gRNA) Design Effective gRNA design is critical for successful gene editing. Numerous online tools are available for designing gRNAs with high on-target efficiency and minimal off-target effects.

-

Select a Design Tool: Use a web-based tool such as GenScript's gRNA design tool, IDT's Custom Alt-R® CRISPR-Cas9 Guide RNA Design Tool, or CHOPCHOP.

-

Input Target Gene: Enter the gene symbol (ACHE) and select the species (Human).

-

Choose gRNA Sequences: Select 2-3 gRNA sequences targeting an early exon of the ACHE gene to maximize the likelihood of generating a loss-of-function frameshift mutation. Ensure the gRNA has a high on-target score and minimal predicted off-target sites.

-

Example gRNA sequences for human ACHE (for use with S. pyogenes Cas9) can be found in resources like GenScript's database.

-

B. Plasmid Preparation and Transfection This involves cloning the designed gRNA sequence into a Cas9 expression vector. Alternatively, a two-plasmid system (one for Cas9, one for gRNA) or delivery of Cas9 ribonucleoproteins (RNPs) can be used.

-

Vector Selection: Choose an "all-in-one" plasmid vector that co-expresses Cas9 and the gRNA.

-

gRNA Cloning: Synthesize and clone the selected gRNA oligonucleotides into the vector according to the manufacturer's protocol.

-

Transfection:

-

Seed 2.5 x 10^5 cells per well in a 6-well plate 24 hours before transfection.

-

Transfect the cells with the Cas9-gRNA plasmid using a lipid-based transfection reagent (e.g., Lipofectamine) following the manufacturer's instructions.

-

C. Validation of Gene Editing and Clonal Selection

-

Genomic DNA Extraction: 48-72 hours post-transfection, harvest a portion of the cells and extract genomic DNA.

-

T7 Endonuclease I (T7E1) Assay: Amplify the genomic region targeted by the gRNA using PCR. Perform the T7E1 assay to detect insertions/deletions (indels), which indicate successful editing.

-

Single-Cell Cloning: Once editing is confirmed in the pooled population, plate the remaining cells at a very low density to isolate single colonies.

-

Screening and Validation: Expand individual clones and screen for the ACHE knockout via:

-

Sanger Sequencing: Sequence the PCR product from the target region to confirm the presence of a frameshift-inducing indel.

-

Western Blot: Lyse the cells and perform a Western blot using an anti-AChE antibody to confirm the absence of the AChE protein.

-

Protocol: Co-Immunoprecipitation (Co-IP) and Western Blot

This protocol is for determining the physical interaction between TDP-43 and AChE.

A. Preparation of Cell Lysates

-

Cell Culture: Grow wild-type (WT) and validated ACHE knockout (KO) cells to ~90% confluency.

-

Harvesting: Wash cells twice with ice-cold PBS and scrape them into a pre-chilled microcentrifuge tube.

-

Lysis: Resuspend the cell pellet in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails).

-

Incubation: Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a Bradford or BCA assay.

B. Immunoprecipitation

-

Pre-clearing (Optional but Recommended): To reduce non-specific binding, add Protein A/G agarose beads to 1 mg of cell lysate and incubate with rotation for 1 hour at 4°C. Pellet the beads and collect the supernatant.

-

Antibody Incubation: Add 2-4 µg of anti-TDP-43 antibody (the "bait" antibody) to the pre-cleared lysate. As a negative control, add an equivalent amount of a non-specific IgG antibody to a separate aliquot of lysate. Incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add 30 µL of equilibrated Protein A/G agarose beads to each sample and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Co-IP lysis buffer. After the final wash, carefully remove all supernatant.

C. Elution and Western Blot Analysis

-

Elution: Resuspend the washed beads in 40 µL of 2x Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.

-

SDS-PAGE: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. Also, load a small amount (20-30 µg) of the initial cell lysate as an "input" control.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against AChE (the "prey" protein) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

To confirm successful pulldown of the bait protein, a separate blot can be probed with the anti-TDP-43 antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation and Interpretation

Quantitative data from the Western blots should be summarized for clear comparison. Densitometry analysis can be performed using software like ImageJ to measure the band intensity of the co-immunoprecipitated protein. The signal in the ACHE KO cells serves as a crucial negative control to ensure the antibody specificity and interaction.

Table 1: Quantification of Co-Immunoprecipitated AChE with TDP-43

| Cell Line | Input: TDP-43 (Relative Density) | Input: AChE (Relative Density) | IP: TDP-43 (Pulldown Efficiency) | Co-IP: AChE (Relative to IP'd TDP-43) |

| Wild-Type (WT) | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.09 | 0.85 ± 0.07 |

| ACHE KO | 0.98 ± 0.06 | Not Detected | 0.95 ± 0.10 | Not Detected |

| IgG Control (WT) | 1.00 ± 0.08 | 1.00 ± 0.11 | Not Detected | Not Detected |

Data are represented as mean ± SD from n=3 independent experiments. Values are normalized to the WT condition.

Visualization of Key Pathways

Hypothesized Interaction Pathway

The following diagram illustrates the hypothesized interaction where TDP-43, primarily a nuclear protein, may interact with AChE. This interaction could influence AChE's function or localization, a process potentially disrupted in neurodegenerative diseases.

Caption: Hypothesized interaction of TDP-43 and AChE.

References

- 1. Mechanistic dissection of novel regulators of TDP-43 aggregation identified in a genome-wide CRISPR-Cas9 knockout screen - Katelyn Sweeney [grantome.com]

- 2. The role of TDP-43 propagation in neurodegenerative diseases: integrating insights from clinical and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TDP-43 Regulation of AChE Expression Can Mediate ALS-Like Phenotype in Zebrafish | Gene Tools, LLC [gene-tools.com]

- 4. researchgate.net [researchgate.net]

- 5. CRISPR/Cas9-Mediated Gene Correction to Understand ALS - PMC [pmc.ncbi.nlm.nih.gov]

Application of Novel Acetylcholinesterase Inhibitors in iPSC-Derived Motor Neuron Models of ALS: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. Induced pluripotent stem cell (iPSC) technology offers a powerful platform to model ALS in vitro, providing a crucial tool for disease mechanism studies and drug discovery.[1][2][3] iPSC-derived motor neurons from ALS patients recapitulate key pathological features of the disease, including hyperexcitability and increased vulnerability to stressors.[4][5] Acetylcholinesterase (AChE) inhibitors, a class of drugs that enhance cholinergic transmission, have shown neuroprotective potential beyond their primary mechanism of action, making them promising candidates for ALS therapy. This document provides detailed application notes and protocols for evaluating the therapeutic potential of novel AChE inhibitors using iPSC-derived motor neuron models of ALS.

Rationale for Targeting Acetylcholinesterase in ALS

While the primary role of AChE is the breakdown of acetylcholine at the neuromuscular junction, its involvement in neurodegenerative processes is multifaceted. In the context of ALS, abnormalities in AChE levels and activity have been reported, suggesting a role in the disease pathology. Beyond its enzymatic function, AChE has non-classical roles in neurite outgrowth and cell survival. Inhibition of AChE may therefore offer a dual benefit: enhancing neuromuscular transmission and providing direct neuroprotection to vulnerable motor neurons. Emerging evidence suggests that the neuroprotective effects of some AChE inhibitors are mediated through the activation of critical cell survival pathways, such as the PI3K/Akt signaling cascade.

iPSC-Derived Motor Neuron Models of ALS